ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15695152
Molecular Formula: C26H24N2O4S
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24N2O4S |
|---|---|
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | ethyl (2E)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C26H24N2O4S/c1-4-32-25(30)23-17(2)27-26-28(20(23)15-14-18-10-6-5-7-11-18)24(29)22(33-26)16-19-12-8-9-13-21(19)31-3/h5-16,20H,4H2,1-3H3/b15-14+,22-16+ |
| Standard InChI Key | WIPLNKIBCNWDQN-SWFHOVNTSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4OC)/S2)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4OC)S2)C |
Introduction
Ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound features a unique structure characterized by a fused thiazole and pyrimidine ring system, along with various substituents that enhance its chemical properties. The molecular formula and weight of this compound are not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 445.53 g/mol for similar compounds in the same class.
Synthesis and Preparation
The synthesis of ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. These reactions often start with simpler precursors and involve condensation and cyclization steps to form the thiazolopyrimidine core. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Biological Activities and Applications
Thiazolopyrimidine derivatives, including ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate, have been studied for various biological activities. These compounds are often investigated for their potential as therapeutic agents due to their ability to interact with enzymes or receptors. Techniques such as binding affinity assays and structure-activity relationship studies are used to elucidate the mechanism of action and potential therapeutic uses of these compounds.
Comparison with Related Compounds
Several compounds share structural similarities with ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate. These include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl (Z)-2-(4-chlorobenzylidene)-7-methyl-3-oxo | Contains a chlorobenzene substituent | Enhanced antimicrobial activity |
| Ethyl (Z)-2-(3-fluorobenzylidene)-7-methyl | Fluorine substitution increases lipophilicity | Potential CNS activity |
| Ethyl (Z)-5-(4-bromophenyl)thiazolo[3,2-a]pyrimidine | Bromine enhances reactivity | Notable antitumor effects |
These compounds differ in their substituents and biological activities but share a core thiazolopyrimidine structure that contributes to their pharmacological properties.
Research Findings and Future Directions
Research on ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate and related compounds is ongoing, focusing on their potential applications in medicinal chemistry. Future studies may explore the optimization of synthesis routes, further elucidation of biological activities, and the development of derivatives with improved therapeutic profiles.
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